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molecular formula C7H16N2O B1616527 N-[3-(dimethylamino)propyl]acetamide CAS No. 3197-19-1

N-[3-(dimethylamino)propyl]acetamide

Cat. No. B1616527
M. Wt: 144.21 g/mol
InChI Key: OHLICMMXIJECIN-UHFFFAOYSA-N
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Patent
US06486333B1

Procedure details

A 51.1 g (0.50 mol) portion of N,N-dimethyl-1,3-diaminopropane was put into a flask and cooled to 5° C. while stirring in an atmosphere of nitrogen. Under ice-cooling, to this was added dropwise 51.1 g (0.50 mol) of acetic anhydride spending 1 hour. After completion of the dropwise addition, this was further stirred at 25° C. for 3 hours. Thereafter, the reaction mixture was again ice-cooled and 41.6 g (0.5 mol) of 48% sodium hydroxide aqueous solution was added dropwise thereto spending 15 minutes and then, after completion of the dropwise addition, 350 ml of acetone was added to the reaction mixture and allowed to stand at room temperature for 8 hours. Sodium acetate precipitated in the acetone solution was removed by filtration, acetone was evaporated under a reduced pressure and then 71 g of the remaining yellow oil was distilled under a reduced pressure to obtain the title compound as a transparent oil. Yield 62.4 g (0.433 mol; yield 86.8%, boiling point 116-118° C./0.64 kPa).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Quantity
41.6 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
86.8%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:7])[CH2:3][CH2:4][CH2:5][NH2:6].[C:8](OC(=O)C)(=[O:10])[CH3:9].[OH-].[Na+]>CC(C)=O>[C:8]([NH:6][CH2:5][CH2:4][CH2:3][N:2]([CH3:7])[CH3:1])(=[O:10])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(CCCN)C
Step Two
Name
Quantity
51.1 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
41.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
while stirring in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under ice-cooling
ADDITION
Type
ADDITION
Details
After completion of the dropwise addition
STIRRING
Type
STIRRING
Details
this was further stirred at 25° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
was added to the reaction mixture
WAIT
Type
WAIT
Details
to stand at room temperature for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
Sodium acetate precipitated in the acetone solution
CUSTOM
Type
CUSTOM
Details
was removed by filtration, acetone
CUSTOM
Type
CUSTOM
Details
was evaporated under a reduced pressure
DISTILLATION
Type
DISTILLATION
Details
71 g of the remaining yellow oil was distilled under a reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(=O)NCCCN(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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